molecular formula C13H20N2O2 B3881234 N-[3-(dimethylamino)propyl]-2-methoxybenzamide CAS No. 85819-14-3

N-[3-(dimethylamino)propyl]-2-methoxybenzamide

Cat. No. B3881234
CAS RN: 85819-14-3
M. Wt: 236.31 g/mol
InChI Key: BCYHMBNXHDGODF-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-2-methoxybenzamide, commonly known as DMAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAB is a derivative of 2-methoxybenzamide and is synthesized through a multi-step process.

Scientific Research Applications

DMAB has potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DMAB has been studied for its potential use as a fluorescent tracer for imaging studies of the brain. In pharmacology, DMAB has been investigated for its potential use as a drug delivery agent and as a tool for studying drug-receptor interactions. In medicinal chemistry, DMAB has been studied for its potential use as a scaffold for developing new drugs.

Mechanism of Action

DMAB acts as a substrate for the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. DMAB is metabolized by MAO to form a fluorescent compound, which can be used for imaging studies of the brain. DMAB also has potential applications as a tool for studying the activity of MAO and its role in neurotransmitter metabolism.
Biochemical and Physiological Effects:
DMAB has been shown to have minimal toxicity and is well-tolerated in animal studies. In vitro studies have demonstrated that DMAB can inhibit the activity of MAO, suggesting that it may have potential therapeutic applications in the treatment of neurological and psychiatric disorders. DMAB has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMAB is its potential use as a fluorescent tracer for imaging studies of the brain. DMAB is also a relatively stable compound that can be easily synthesized in the lab. However, DMAB has limitations as a research tool, including its limited solubility in aqueous solutions and its potential interference with other fluorescent compounds.

Future Directions

There are several potential future directions for research on DMAB. One area of interest is the development of new DMAB derivatives with improved solubility and fluorescent properties. Another area of interest is the investigation of DMAB as a potential therapeutic agent for neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the mechanism of action of DMAB and its potential interactions with other compounds.

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-15(2)10-6-9-14-13(16)11-7-4-5-8-12(11)17-3/h4-5,7-8H,6,9-10H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYHMBNXHDGODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40877314
Record name O-MEO BENZAMIDE,N-(3-DIMEAMINOPR)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40877314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85819-14-3
Record name O-MEO BENZAMIDE,N-(3-DIMEAMINOPR)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40877314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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